

Technical Guide: Chemical Properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4

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Compound of Interest

Compound Name: 6-Heptyltetrahydro-2H-pyran-2-one-d4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyltetrahydro-2H-pyran-2-one-d4 is the deuterated form of 6-heptyltetrahydro-2H-pyran-2-one, a saturated δ -lactone also known as δ -dodecalactone. As a stable isotope-labeled compound, it serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the metabolic fate of the parent compound.^[1] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological relevance of **6-Heptyltetrahydro-2H-pyran-2-one-d4**.

Chemical and Physical Properties

The chemical properties of **6-Heptyltetrahydro-2H-pyran-2-one-d4** are primarily derived from its non-deuterated analogue, δ -dodecalactone. The substitution of four hydrogen atoms with deuterium results in a slightly higher molecular weight but does not significantly alter its other physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ D ₄ O ₂	N/A
Molecular Weight	202.33 g/mol	N/A
CAS Number	1394230-38-6	N/A
Synonyms	δ-Laurolactone-d4	N/A
Appearance	Colorless to pale yellow, viscous liquid	[2][3]
Odor	Fruity, peach-like, creamy, oily	[4][5][6]
Melting Point	-12 °C	[2][3][6]
Boiling Point	140-141 °C at 1 mmHg; 295- 296 °C at 760 mmHg (estimated)	[2][5][7]
Density	0.942 g/mL at 25 °C	[2][5][6]
Refractive Index	n _{20/D} 1.460	[2][5][6]
Solubility	Insoluble in water; Soluble in alcohol and oils	[2][3][7]
XLogP3	3.6	[3]

Experimental Protocols

Detailed methodologies for the analysis of **6-Heptyltetrahydro-2H-pyran-2-one-d4** and similar lactones are crucial for accurate quantification and characterization. The following are generalized protocols for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for the quantification of lactones.

Sample Preparation:

- For high-fat matrices, dissolve the sample in hexane.[8]
- For liquid samples like wine, headspace solid-phase microextraction (HS-SPME) is a suitable pre-concentration technique.[9]
- Prepare a stock solution of the deuterated standard in an appropriate solvent (e.g., ethanol). [10]
- Spike samples with the internal standard solution.[9]

Instrumentation & Conditions:

- GC System: Equipped with a capillary column, such as a DB-35MS or equivalent.[10]
- Injector Temperature: 260 °C.[10]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10][11]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 min.
 - Ramp to 240 °C at 8 °C/min.
 - Ramp to 260 °C at 10 °C/min, hold for 8 min.[10]
- MS System:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[9][11]
 - Ion Source Temperature: 230 °C.[10]
 - Transfer Line Temperature: 260 °C.[10]
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan over a mass range of m/z 25-350.[9] The characteristic fragment ions for δ-lactones are often found at m/z 99.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and can be used for quantitative analysis.

Sample Preparation:

- Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl_3 or CD_3OD).[\[12\]](#)
[\[13\]](#)
- For quantitative NMR (qNMR), add a certified internal standard with a known concentration.

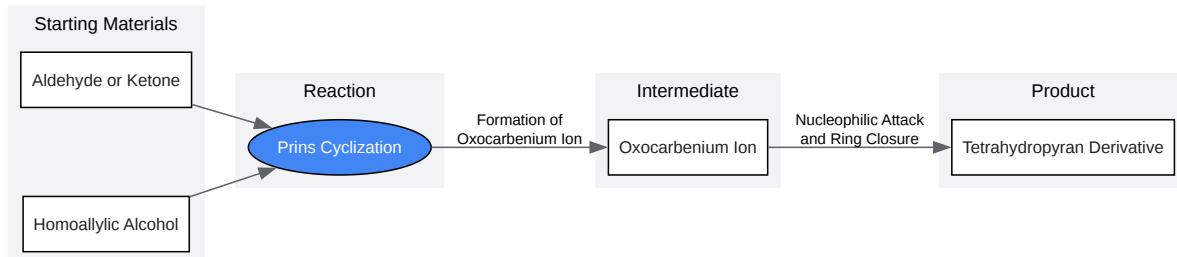
Instrumentation & Conditions:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[14\]](#)
- ^1H NMR: Acquire spectra to observe the proton signals. The chemical shifts and coupling constants provide structural information.[\[15\]](#)
- ^{13}C NMR: Acquire spectra to identify the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Use these experiments to establish connectivity and confirm the structure.
- ^{17}O NMR: Can provide insights into the electronic environment of the oxygen atoms in the lactone ring.[\[14\]](#)

Synthesis and Potential Biological Pathways

Synthesis Workflow

The synthesis of tetrahydropyran-2-ones can be achieved through various methods, including the Prins cyclization. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization.

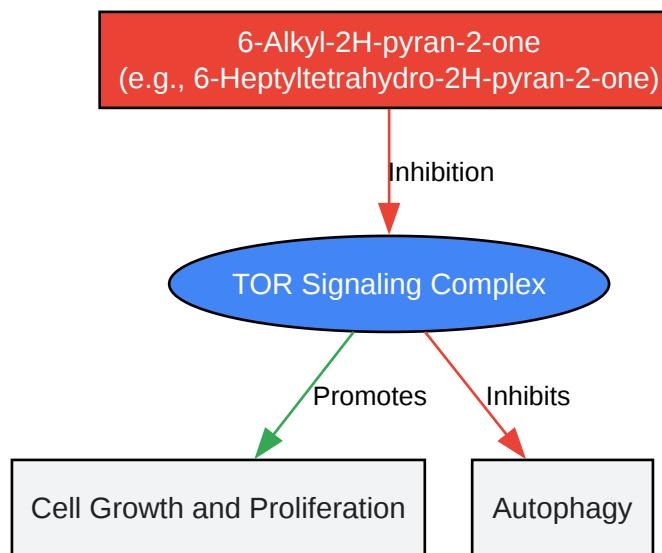


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Caption: A simplified workflow for the synthesis of tetrahydropyran derivatives via the Prins cyclization.

Potential Signaling Pathway Involvement

While the specific biological activities of 6-Heptyltetrahydro-2H-pyran-2-one have not been extensively studied, related pyran-2-one compounds have been shown to possess biological activity. For instance, 6-pentyl-2H-pyran-2-one has been investigated for its antifungal properties, with evidence suggesting its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway.^[16] The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.

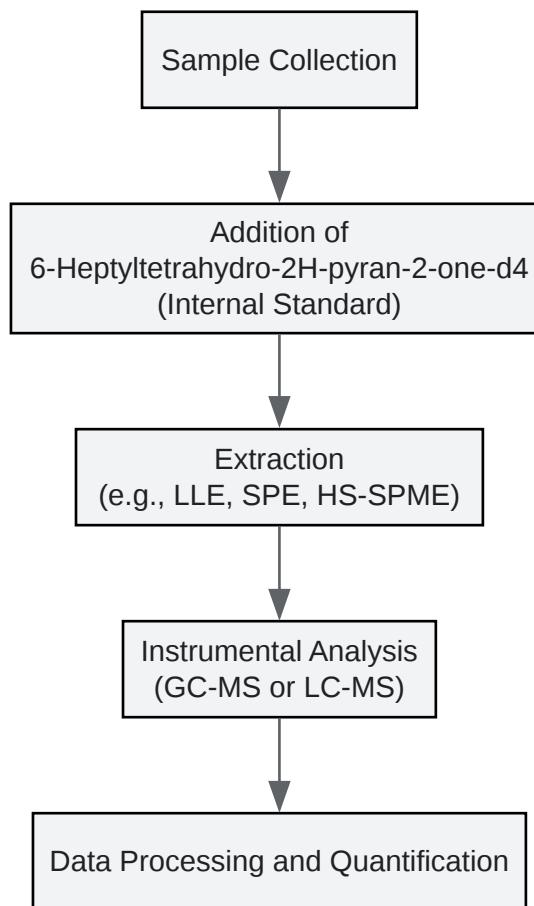


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Caption: Postulated interaction of a pyranone with the TOR signaling pathway.

General Experimental Workflow for Analysis

A typical workflow for the analysis of **6-Heptyltetrahydro-2H-pyran-2-one-d4** in a biological or complex matrix involves several key steps from sample collection to data analysis.

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